molecular formula C23H15F3N2OS B2882414 N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-78-1

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2882414
CAS No.: 330189-78-1
M. Wt: 424.44
InChI Key: QPDLQFCPSHBYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H15F3N2OS and its molecular weight is 424.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Research has demonstrated the synthesis of novel compounds, including those with structures similar to N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide, showing promising anticancer activity against various cancer cell lines. These compounds, synthesized through methods like microwave-assisted facile synthesis, have been evaluated for their in vitro anticancer activity, displaying comparable GI50 values to standard drugs like Adriamycin (Tiwari et al., 2017).

Antibacterial and Antimicrobial Applications

  • Novel analogs of thiazole compounds, related to this compound, have been designed and synthesized, showing significant antibacterial activity, especially against bacterial strains like Staphylococcus aureus and Bacillus subtilis. These compounds have been tested for their antimicrobial activity and shown to be effective at non-cytotoxic concentrations (Palkar et al., 2017).

Photophysical and Electrochemical Properties

  • Studies have investigated the photophysical properties of certain 1,3,4-thiadiazole derivatives, which are structurally related to this compound. These studies have revealed solvent-induced tautomerism in these compounds, which is dependent on the electric polarizability of the solvent, as well as the presence of certain substituents in the molecule (Matwijczuk et al., 2017).

Applications in Polymer Science

  • In the field of polymer science, research has been conducted on the synthesis of ordered polyamides using compounds that share structural similarities with this compound. These studies focus on the direct polycondensation of monomers, leading to the development of ordered polyamides with inherent viscosities and certain desired properties (Ueda & Sugiyama, 1994).

Gelation Behavior and Supramolecular Chemistry

  • N-(thiazol-2-yl)benzamide derivatives, closely related to the compound of interest, have been synthesized and studied for their gelation behavior. The role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior has been explored, providing insights into the factors influencing the gelation properties of these compounds (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2OS/c24-23(25,26)18-13-7-12-17(14-18)21(29)28-22-27-19(15-8-3-1-4-9-15)20(30-22)16-10-5-2-6-11-16/h1-14H,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDLQFCPSHBYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.